1-(oxiran-2-ylmethyl)-1H-pyrazole
Overview
Description
1-(Oxiran-2-ylmethyl)-1H-pyrazole is an organic compound that features both an oxirane (epoxide) ring and a pyrazole ring. The presence of these functional groups makes it a versatile molecule in organic synthesis and various chemical reactions. The oxirane ring is known for its high reactivity, while the pyrazole ring is a common motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Oxiran-2-ylmethyl)-1H-pyrazole can be synthesized through the reaction of pyrazole with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
Step 1: Dissolve pyrazole in a suitable solvent like dimethyl sulfoxide (DMSO).
Step 2: Add epichlorohydrin to the solution.
Step 3: Introduce sodium hydroxide to the mixture to facilitate the reaction.
Step 4: Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Step 5: Purify the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(Oxiran-2-ylmethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products Formed
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
1-(Oxiran-2-ylmethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(oxiran-2-ylmethyl)-1H-pyrazole involves its interaction with various molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, or other biomolecules. This reactivity can result in the modulation of biological pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Oxiran-2-ylmethyl)-1H-indole
- 1-(Oxiran-2-ylmethyl)-1H-benzimidazole
- 1-(Oxiran-2-ylmethyl)-1H-imidazole
Uniqueness
1-(Oxiran-2-ylmethyl)-1H-pyrazole is unique due to the combination of the oxirane and pyrazole rings, which imparts distinct reactivity and potential biological activities
Properties
IUPAC Name |
1-(oxiran-2-ylmethyl)pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-7-8(3-1)4-6-5-9-6/h1-3,6H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNLVTFDVNTISF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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